molecular formula C18H22N6O2 B1206347 Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 80434-77-1

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

Cat. No.: B1206347
CAS No.: 80434-77-1
M. Wt: 354.4 g/mol
InChI Key: KNHPZFQUZAMWBV-UHFFFAOYSA-N
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Description

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate is a complex organic compound with a unique structure that includes a pyrido[3,4-b]pyrazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazine derivatives with ethyl carbamate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrido[3,4-b]pyrazine core and the presence of both amino and carbamate functional groups make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-9,20H,3,10-11H2,1-2H3,(H3,19,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPZFQUZAMWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)CN(C)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230318
Record name NSC 181928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80434-77-1
Record name NSC 181928
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 181928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL (5-AMINO-1,2-DIHYDRO-3-((METHYLPHENYLAMINO)METHYL)PYRIDO(3,4-B)PYRAZIN-7-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93XTA9F1XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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